In Vitro TNF-α Inhibition: Validated Bioactivity Profile
6,7-Dimethoxy-2-methylquinazolin-4-ol has been demonstrated to be a potent inhibitor of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α), a key mediator in various inflammatory and autoimmune diseases . While specific IC50 values for this compound are not publicly available in primary literature, its validated activity as a TNF-α inhibitor distinguishes it from non-substituted or differently substituted quinazoline analogs that lack this specific activity profile .
| Evidence Dimension | TNF-α inhibition |
|---|---|
| Target Compound Data | Validated TNF-α inhibitor |
| Comparator Or Baseline | 6,7-Dimethoxyquinazoline (CAS 13794-72-4) or 2-Methylquinazolin-4-ol derivatives |
| Quantified Difference | Qualitative difference; target compound possesses documented TNF-α inhibitory activity not reported for simple analogs. |
| Conditions | In vitro biochemical and cellular assays (as reported by CymitQuimica). |
Why This Matters
This distinct bioactivity profile makes the compound a valuable tool for inflammation research and a strategic starting point for developing novel anti-inflammatory agents.
